molecular formula C8H19N3 B12909071 gamma-Methyl-1-piperazinepropanamine CAS No. 90853-14-8

gamma-Methyl-1-piperazinepropanamine

Cat. No.: B12909071
CAS No.: 90853-14-8
M. Wt: 157.26 g/mol
InChI Key: JDAUUZDQFBEJSK-UHFFFAOYSA-N
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Description

Gamma-Methyl-1-piperazinepropanamine: is a chemical compound with the molecular formula C8H19N3 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Methyl-1-piperazinepropanamine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Gamma-Methyl-1-piperazinepropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Gamma-Methyl-1-piperazinepropanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of gamma-Methyl-1-piperazinepropanamine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Gamma-Methyl-1-piperazinepropanamine can be compared with other piperazine derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

CAS No.

90853-14-8

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3-piperazin-1-ylbutan-1-amine

InChI

InChI=1S/C8H19N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2-7,9H2,1H3

InChI Key

JDAUUZDQFBEJSK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)N1CCNCC1

Origin of Product

United States

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